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molecular formula C14H13NO3 B083698 2-((4-Methoxyphenyl)amino)benzoic acid CAS No. 13501-67-2

2-((4-Methoxyphenyl)amino)benzoic acid

Cat. No. B083698
M. Wt: 243.26 g/mol
InChI Key: AOTGWRVCPVLSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034558B2

Procedure details

Polyphosphoric acid (50 gm) was heated to 160° C. under a nitrogen atmosphere. N-(4-methoxyphenyl)anthranilic acid (4.89 gm; 20 mmol) was added and the mixture stirred at 160° C. for 15 minutes. The reaction was cooled rapidly in an ice bath and water added to give a greenish yellow precipitate. This was filtered off, washed with water, then dilute sodium bicarbonate solution and again with water. The solid was finally dried at 50° C. under vacuum to give 3.67 gm (81%) of 2-methoxyacridone. δH (200 MHz, DMSO-d6) 3.86 (3H, s), 7.23 (1H, t), 7.55 (5H, m), 8.22 (1H, d), 11.7 (1H, s).
[Compound]
Name
Polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12]([OH:14])=O)=[CH:5][CH:4]=1>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:9][C:10]3[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:12](=[O:14])[C:7]=2[CH:8]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.89 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC=1C(C(=O)O)=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 160° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled rapidly in an ice bath
CUSTOM
Type
CUSTOM
Details
to give a greenish yellow precipitate
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was finally dried at 50° C. under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=2C(C3=CC=CC=C3NC2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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